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Introduction

Inarigivir (formerly SB 9200) is an investigational small molecule prodrug designed as an oral
agonist of the innate immune system. It functions by activating the retinoic acid-inducible gene |
(RIG-1) and nucleotide-binding oligomerization domain-containing protein 2 (NOD2) pathways.
[1] This dual mechanism of action, which combines direct antiviral effects with the stimulation of
innate immunity, has positioned Inarigivir as a potential component of combination therapies
aimed at achieving a functional cure for chronic hepatitis B (CHB).[2] Current standard-of-care
treatments for CHB, primarily nucleos(t)ide analogues (NAs), can effectively suppress HBV
replication long-term but rarely lead to a functional cure, indicated by the loss of hepatitis B
surface antigen (HBsAQ).[3] The rationale for combining Inarigivir with other antivirals, such as
NAs, is to simultaneously suppress viral replication and stimulate an immune response to clear
the virus.[4]

Mechanism of Action: RIG-I Pathway Activation

Inarigivir exerts its effect by mimicking a viral pathogen, thereby activating intracellular pattern
recognition receptors. Its primary target is the RIG-I signaling pathway.[5] Upon activation, RIG-
| initiates a signaling cascade that results in the production of type | interferons (IFN-I) and
other pro-inflammatory cytokines.[5] These secreted interferons then bind to their receptors on
the surface of liver cells, activating the JAK/STAT pathway. This leads to the transcription of
hundreds of interferon-stimulated genes (ISGs), which establish a potent antiviral state within
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the host cells.[5] In addition to this immunomodulatory action, Inarigivir has been shown to
have a direct antiviral effect by interfering with HBV pgRNA encapsidation and reverse
transcription.[2]
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Caption: Inarigivir's dual mechanism of action.
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Quantitative Data Summary from Clinical Trials

Clinical studies, primarily the Phase 2 ACHIEVE trial, evaluated Inarigivir monotherapy

followed by sequential treatment with Tenofovir Disoproxil Fumarate (TDF). The data

demonstrated dose-dependent antiviral activity.

Table 1: Antiviral Efficacy of Inarigivir Monotherapy (12 Weeks) in Treatment-Naive CHB

Patients (ACHIEVE Trial)

Inarigivir
Placebo 25 mg
Dose
Mean HBV
DNA
Reduction -0.0352 -0.6116
(log10
IU/mL)[6]

50 mg

100 mg

200 mg

-1.5774

Mean HBV

RNA

Reduction -0.1474 -0.3856
(log10

copies/mL)[6]

-0.5794

(range)

-0.5794

(range)

-0.5794

(range)

Mean HBsAg
Reduction
(log10 1U/mL)

[6]

+0.0026 -0.0956

-0.1818

(range)

-0.1818

(range)

-0.1818

(range)

Note: Dashes indicate data not specifically broken down by dose in the provided sources.

Table 2: Efficacy of Sequential Therapy (12 Weeks Inarigivir/Placebo followed by 12 Weeks

Tenofovir)
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Mean Reduction at Week

Parameter Pre-treatment Group o
HBV DNA (log10 IU/mL) in .
. . Inarigivir 25 mg -3.96

HBeAg-negative patients
HBV DNA (log10 IU/mL) in o

» ) Inarigivir 25 mg -4.48
HBeAg-positive patients
HBsAg (log10 1U/mL)[6] Placebo -0.1984

| HBsAg (log10 IU/mL)[6] | Inarigivir (all doses) | -0.1709 to -0.3529 |

These results suggest that priming with Inarigivir may lead to a greater reduction in HBsAg
when followed by NA therapy.[6] A combined analysis of the first three cohorts showed a 28%
response rate in HBSAg reduction.[7]

Experimental Protocols & Combination Strategies
Clinical Trial Design: Sequential and Combination
Therapy

The primary strategy investigated for Inarigivir has been sequential therapy and co-
administration with an NA. The ACHIEVE trial provides a clear workflow for a sequential study.
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Caption: Workflow of the Phase 2 ACHIEVE trial.

Clinical Protocol Outline:

» Objective: To evaluate the safety and antiviral efficacy of Inarigivir, alone and in sequence
with an NA, in patients with chronic hepatitis B.

» Patient Population: Treatment-naive, non-cirrhotic CHB patients (both HBeAg-positive and
HBeAg-negative cohorts).[6] Key exclusion criteria include advanced fibrosis or cirrhosis, co-
infection with HCV/HIV, and poor kidney function.
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o Study Design: Double-blind, placebo-controlled, randomized trial.

o Part A (Monotherapy): Patients randomized to receive once-daily oral Inarigivir at various
doses (e.g., 25, 50, 100, 200 mg) or placebo for 12 weeks.

o Part B (Sequential Therapy): All patients from Part A receive open-label NA therapy (e.g.,
Tenofovir DF 300 mg) for an additional 12 weeks.[6]

e Endpoints:
o Primary: Change from baseline in serum HBV DNA at Week 12.
o Secondary: Change from baseline in HBsAg and HBV RNA, safety, and tolerability.

e Assessments: Regular monitoring of viral markers (HBV DNA, HBsAg, HBeAg, HBV RNA),
liver function tests (ALT, AST), and adverse events.

Other trials have explored direct co-administration of Inarigivir (up to 400 mg) with Tenofovir
Alafenamide (TAF) and as an add-on therapy for patients already virally suppressed on NAs.[7]

[8][°]

In Vitro Synergy Testing Protocol

This protocol provides a general framework for assessing the synergistic, additive, or
antagonistic effects of Inarigivir in combination with an NA in a cell culture model.

o Objective: To determine the in vitro antiviral interaction between Inarigivir and a reference
NA (e.g., Tenofovir) against HBV.

e Materials:
o Cell Line: HepG2.2.15 cells, which constitutively express HBV.
o Compounds: Inarigivir soproxil, Tenofovir (or other NA).

o Reagents: Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), antibiotics,
DMSO (for compound dissolution), reagents for DNA extraction and quantitative PCR
(gPCR).
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» Methodology (Checkerboard Assay):

o Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a predetermined density and
allow them to adhere overnight.

o Compound Preparation: Prepare serial dilutions of Inarigivir and the NA. Create a matrix
of combination concentrations where each compound is tested at various concentrations,
both alone and in combination with the other.

o Treatment: Remove the old medium from the cells and add a fresh medium containing the
single or combined drug concentrations. Include vehicle control (DMSO) and untreated
control wells.

o Incubation: Incubate the plates for a defined period (e.g., 6-9 days), replacing the drug-
containing medium every 2-3 days.

o Endpoint Measurement:

= After incubation, collect the cell culture supernatant.

» Extract HBV DNA from the supernatant.

» Quantify extracellular HBV DNA levels using a validated gPCR assay.
o Data Analysis:

= Calculate the concentration of each drug required to inhibit HBV replication by 50%
(EC50) when used alone and in combination.

» Use a synergy analysis program (e.g., MacSynergy ll) to calculate synergy scores
based on the dose-response curves. The analysis will classify the interaction as
synergistic, additive, or antagonistic.

Safety and Clinical Development Status

While early-phase trials of Inarigivir showed promising antiviral and immunomodulatory
activity, its clinical development was terminated due to safety concerns.[10] Specifically, drug-
induced hepatocellular dysfunction and hepatotoxicity were observed in a Phase 2b trial that
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investigated higher doses and longer treatment durations.[2] ALT flares were noted, with one
patient in a 50mg cohort discontinuing treatment, although the flare resolved after stopping the
drug.[2] These findings underscore the critical importance of careful safety monitoring for
immunomodulatory agents, especially in the context of combination therapy.[2][4]

Conclusion

Inarigivir represents a novel approach to HBV therapy by targeting the host's innate immune
system while also exerting direct antiviral pressure. Combination strategies with nucleos(t)ide
analogues have shown, in early clinical trials, the potential for deeper declines in viral markers,
particularly HBsAg, than is typically achieved with NA monotherapy.[6][11] The quantitative
data and trial designs presented provide a valuable reference for researchers developing new
combination therapies for CHB. However, the safety profile of Inarigivir highlights the
challenge of balancing potent immune activation with acceptable tolerability, a key
consideration for the future development of all immunomodulatory agents for chronic viral
infections.
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 To cite this document: BenchChem. [Application Notes and Protocols: Inarigivir in
Combination Antiviral Therapy]. BenchChem, [2025]. [Online PDF]. Available at:
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antivirals]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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